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Abstract

AT7519 mesylate is a potent, small-molecule, multi-targeted inhibitor of cyclin-dependent
kinases (CDKs) that has demonstrated significant therapeutic potential in preclinical and clinical
studies for the treatment of various malignancies.[1][2][3] This technical guide provides a
comprehensive overview of AT7519, detailing its mechanism of action, summarizing key
guantitative data from preclinical and clinical investigations, and outlining relevant experimental
protocols. The guide is intended to serve as a resource for researchers, scientists, and
professionals involved in drug development, offering insights into the ongoing exploration of
AT7519 as a promising anti-cancer agent.

Mechanism of Action

AT7519 exerts its anti-tumor effects through the inhibition of multiple CDKs, key regulators of
cell cycle progression and transcription.[1][4] Its primary mechanism involves the disruption of
the cell cycle and the induction of apoptosis.

Inhibition of Cyclin-Dependent Kinases and Cell Cycle

Arrest

AT7519 is a potent inhibitor of several CDKs, including CDK1, CDK2, CDK4, CDK5, and CDK®9.
[1][4] By targeting these kinases, AT7519 disrupts the normal progression of the cell cycle,
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leading to cell cycle arrest at the G1/S and G2/M phases.[5][6][7] This inhibition of cell cycle
progression is a key contributor to its anti-proliferative activity in cancer cells.[2][3]
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AT7519-mediated cell cycle arrest.

Transcriptional Inhibition and Induction of Apoptosis

A crucial aspect of AT7519's mechanism is its ability to inhibit transcriptional CDKs, particularly
CDKO9.[1][4] CDK?9 is a component of the positive transcription elongation factor b (P-TEFb),
which phosphorylates the C-terminal domain (CTD) of RNA polymerase Il (RNAPII), a critical
step for transcriptional elongation. By inhibiting CDK9, AT7519 prevents RNAPII
phosphorylation, leading to a global downregulation of transcription.[1][5] This transcriptional
repression disproportionately affects the expression of anti-apoptotic proteins with short half-
lives, such as Mcl-1.[1][4][8] The reduction in these survival proteins sensitizes cancer cells to
apoptosis, which is subsequently executed through the activation of caspases.[5][6][9]
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Transcriptional inhibition pathway of AT7519.

Preclinical Data
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A substantial body of preclinical research has evaluated the efficacy of AT7519 in various
cancer models, including hematological malignancies and solid tumors.

In Vitro Kinase Inhibitory Activity

AT7519 demonstrates potent inhibitory activity against a range of CDKs and GSK3[. The half-
maximal inhibitory concentrations (IC50) are summarized below.

Kinase Target IC50 (nM)
CDK1/Cyclin B 210
CDK2/Cyclin A 47
CDK2/Cyclin E 100
CDK3/Cyclin E >1000
CDK4/Cyclin D1 100
CDKS5/p25 13
CDK®6/Cyclin D3 170
CDK7/Cyclin H >1000
CDKO9/Cyclin T1 <10
GSK3p 89

Table 1: In vitro kinase inhibitory activity of
AT7519.[9][10]

In Vitro Anti-proliferative Activity

AT7519 exhibits potent anti-proliferative activity across a panel of human tumor cell lines.
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Cell Line Cancer Type IC50 (nM)
MCF-7 Breast Cancer 40
HCT116 Colon Cancer 54

SW620 Colon Cancer 940

HL60 Leukemia ~400
MM.1S Multiple Myeloma 500

U266 Multiple Myeloma 500
MM.1R Multiple Myeloma >2000
Us7MG Glioblastoma ~1000
U251 Glioblastoma ~1000

Table 2: In vitro anti-
proliferative activity of AT7519
in various human cancer cell
lines.[1][4][6][10]

In Vivo Efficacy in Xenograft Models

AT7519 has demonstrated significant anti-tumor efficacy in various xenograft models.
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Xenograft Model Cancer Type Dosing Regimen Outcome

15 mg/kg, i.p., once Tumor growth
HL60 Leukemia grg. 1P g

daily inhibition

9.1 mg/kg, i.p., twice .
HCT116 Colon Cancer ) Tumor regression

daily

9.1 mg/kg, i.p., twice ]
HT29 Colon Cancer ] Tumor regression

daily

15 mg/kg, i.p., once Tumor growth
MM.1S Multiple Myeloma daily, 5 days/week for inhibition, prolonged

2 weeks survival

5, 10, or 15

) Dose-dependent

mg/kg/day, i.p., 5 days

AMC711T Neuroblastoma tumor growth

on/2 days off for 3

weeks

inhibition

Table 3: In vivo

efficacy of AT7519 in

human tumor

xenograft models.[2]

[SI10][11][12]

Clinical Trials

AT7519 has been evaluated in several Phase | and 1l clinical trials in patients with advanced

solid tumors and hematological malignancies.

© 2025 BenchChem. All rights reserved.

6/13

Tech Support


https://aacrjournals.org/mct/article-abstract/8/2/324/93356/Biological-characterization-of-AT7519-a-small?redirectedFrom=fulltext
https://pmc.ncbi.nlm.nih.gov/articles/PMC3183744/
https://www.selleckchem.com/products/AT7519.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4645454/
https://research-portal.uu.nl/ws/files/260832965/Cyclin-Dependent_Kinase_Inhibitor_AT7519_as_a_Potential_Drug_for_MYCN-Dependent_Neuroblastoma.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666107?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Phase

Patient Population

Dosing Regimen

Key Findings

Refractory solid

tumors

1.8-40 mg/m2/day, 5
consecutive days

every 3 weeks

Dose-limiting toxicities
(DLTs) included QTc
prolongation, fatigue,
and mucositis.
Recommended Phase
Il dose (RP2D) was
not established due to
QTc concerns. Some
patients showed
stable disease.[13][14]

Advanced refractory
solid tumors or non-

Hodgkin's lymphoma

Intravenous infusion
ondays 1, 4, 8, and

11 every 3 weeks

DLTs included
mucositis, febrile
neutropenia, rash,
fatigue, and
hypokalemia. RP2D
was determined to be
27.0 mg/m2.
Preliminary anti-
cancer activity was
observed.[15][16]

Multiple Myeloma

In combination with

bortezomib

The combination was
generally well-
tolerated.[17]

Table 4. Summary of
clinical trials with
AT75109.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below

are representative protocols for key experiments involving AT7519.

Cell Viability Assay (MTT Assay)
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This protocol outlines a common method for assessing the cytotoxic effects of AT7519 on
cancer cell lines.

MTT Assay Workflow

1. Seed cells in a 96-well plate

'

2. Treat with varying concentrations of AT7519

'

3. Incubate for 24-72 hours

4. Add MTT reagent

'

5. Incubate for 2-4 hours to allow formazan formation

'

6. Solubilize formazan crystals with DMSO or other solvent

'

7. Measure absorbance at 570 nm

8. Calculate cell viability and IC50
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Workflow for a cell viability assay.

Methodology:

Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to
adhere overnight.

Treatment: Treat the cells with a serial dilution of AT7519 mesylate (e.g., 0.01 to 10 uM) and
a vehicle control (e.g., DMSO).

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C
in a humidified incubator with 5% CO2.

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
solution to each well and incubate for 2-4 hours.

Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to
dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a
microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control
and determine the IC50 value.

Western Blotting for Phospho-RNA Polymerase i

This protocol is used to assess the effect of AT7519 on the phosphorylation of RNA polymerase
II, a key marker of its transcriptional inhibitory activity.

Methodology:

o Cell Lysis: Treat cells with AT7519 for the desired time and concentration, then lyse the cells
in RIPA buffer supplemented with protease and phosphatase inhibitors.
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e Protein Quantification: Determine the protein concentration of the lysates using a BCA or
Bradford assay.

o SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
e Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

o Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-
buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

e Primary Antibody Incubation: Incubate the membrane with primary antibodies against
phospho-RNA Polymerase Il (Ser2 and Ser5) and total RNA Polymerase Il overnight at 4°C.

e Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-
conjugated secondary antibodies for 1 hour at room temperature.

o Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate
and an imaging system.

In Vivo Xenograft Studies

This protocol describes a general procedure for evaluating the anti-tumor efficacy of AT7519 in
a mouse xenograft model.

Methodology:

Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of
immunodeficient mice (e.g., nude or SCID mice).

o Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mms3).

e Randomization and Treatment: Randomize the mice into treatment and control groups.
Administer AT7519 (e.g., 15 mg/kg, intraperitoneally) and a vehicle control according to the
desired schedule.

e Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.

e Monitoring: Monitor the body weight and overall health of the mice throughout the study.
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» Endpoint: At the end of the study, euthanize the mice and excise the tumors for further
analysis (e.g., immunohistochemistry for pharmacodynamic markers).

Conclusion

AT7519 mesylate is a promising multi-targeted CDK inhibitor with a well-defined mechanism of
action involving cell cycle arrest and induction of apoptosis through transcriptional inhibition.
Extensive preclinical studies have demonstrated its potent anti-tumor activity in a wide range of
cancer models. While clinical development has faced some challenges, particularly regarding
its safety profile, ongoing research continues to explore its therapeutic potential, both as a
single agent and in combination with other therapies. The information compiled in this guide
provides a solid foundation for further investigation into the clinical utility of AT7519 in oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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